Methyl cyclopent-2-ene-1-carboxylate
Overview
Description
Methyl cyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C7H10O2. It is a methyl ester derivative of cyclopentene carboxylic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of cyclopentadiene with carbon monoxide and methanol under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene followed by esterification. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl cyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopent-2-ene-1-carboxylic acid.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines and alcohols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclopent-2-ene-1-carboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl cyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl cyclopent-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and the transformation of functional groups. Its ester group can undergo hydrolysis, oxidation, and reduction, leading to the formation of different products .
Comparison with Similar Compounds
- Methyl cyclopent-1-ene-1-carboxylate
- Methyl cyclopent-3-ene-1-carboxylate
- Cyclopent-2-ene-1-carboxylic acid
Comparison: Methyl cyclopent-2-ene-1-carboxylate is unique due to its specific structure, which influences its reactivity and applications. Compared to its isomers, it exhibits different chemical behavior and reactivity patterns, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
methyl cyclopent-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2,4,6H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAIEJHPQKJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511572 | |
Record name | Methyl cyclopent-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2258-56-2 | |
Record name | Methyl cyclopent-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl cyclopent-2-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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